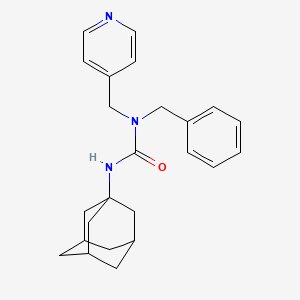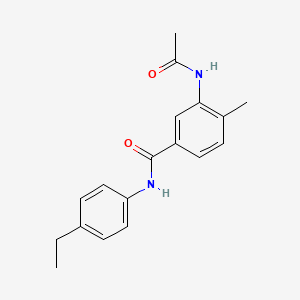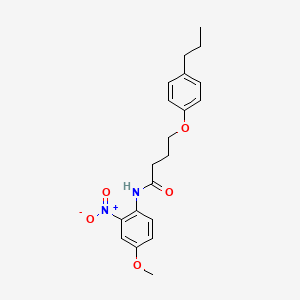![molecular formula C21H24FN3O5S B4171574 ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)
ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate
説明
Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate, commonly known as FSPG, is a synthetic compound that has been widely used in scientific research due to its unique properties. FSPG is a potent inhibitor of system xc-, a cystine-glutamate antiporter that plays a crucial role in redox homeostasis and cell survival.
作用機序
FSPG inhibits system xc- by binding to the substrate-binding site of the antiporter. System xc- plays a crucial role in redox homeostasis by transporting cystine into the cell in exchange for glutamate. Cystine is then reduced to cysteine, which is a precursor for glutathione synthesis, a major antioxidant in the cell. Inhibition of system xc- by FSPG leads to a decrease in intracellular cysteine and glutathione levels, resulting in oxidative stress and cell death.
Biochemical and Physiological Effects:
FSPG has been shown to induce oxidative stress and apoptosis in cancer cells by inhibiting system xc-. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases. However, the effects of FSPG on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.
実験室実験の利点と制限
FSPG is a potent and specific inhibitor of system xc-, making it an attractive option for scientific research. Its synthesis method is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, FSPG has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to use in cell culture experiments. In addition, its stability in biological systems is not well understood, and further studies are needed to evaluate its pharmacokinetics and pharmacodynamics.
将来の方向性
FSPG has great potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future studies should focus on evaluating the safety and efficacy of FSPG in animal models and clinical trials. In addition, the development of more potent and selective inhibitors of system xc- may lead to the discovery of new therapeutic targets for these diseases. Finally, the role of system xc- in other physiological and pathological processes should be further investigated to fully understand its potential as a therapeutic target.
科学的研究の応用
FSPG has been widely used in scientific research to study the role of system xc- in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. FSPG has been shown to inhibit the growth and survival of cancer cells by inducing oxidative stress and apoptosis. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases.
特性
IUPAC Name |
ethyl 4-[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(18-6-4-3-5-7-18)31(28,29)19-10-8-17(22)9-11-19/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNKYPPPZFNMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)


amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)

![N~2~-(2,4-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171596.png)
